molecular formula C19H20BrN7S B10941948 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10941948
M. Wt: 458.4 g/mol
InChI Key: FTOYOQRQZWDHFQ-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and hydrosulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include brominating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **5-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the bromine atom, for example, can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H20BrN7S

Molecular Weight

458.4 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20BrN7S/c1-12-4-6-15(7-5-12)9-26-14(3)18(13(2)24-26)27-17(22-23-19(27)28)11-25-10-16(20)8-21-25/h4-8,10H,9,11H2,1-3H3,(H,23,28)

InChI Key

FTOYOQRQZWDHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)CN4C=C(C=N4)Br)C

Origin of Product

United States

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